Mesylate vs. Tosylate Leaving Group Reactivity: Higher Nucleophilic Substitution Efficiency
Benzyl-PEG8-Ms employs a mesylate leaving group, which provides a distinct reactivity profile compared to the tosylate group found in its direct analog, Benzyl-PEG8-Ots. The mesylate group is a smaller and more electronegative leaving group, resulting in a higher reaction rate in nucleophilic substitution reactions . While both are effective, the choice of mesylate over tosylate represents a strategic trade-off between higher reactivity and lower hydrolytic stability. This necessitates more rigorous anhydrous conditions for the mesylate but allows for shorter reaction times and potentially higher yields with less reactive nucleophiles .
| Evidence Dimension | Leaving group reactivity (nucleophilic substitution) |
|---|---|
| Target Compound Data | High reactivity, lower stability |
| Comparator Or Baseline | Benzyl-PEG8-Ots (tosylate): Moderate reactivity, higher stability |
| Quantified Difference | Reactivity: Ms > OTs; Stability: OTs > Ms (qualitative comparison based on leaving group chemistry) |
| Conditions | General leaving group chemistry principles; data derived from comparative vendor technical notes for PEG mesylates and tosylates . |
Why This Matters
The higher reactivity of the mesylate group enables faster conjugation with challenging nucleophiles, a critical factor for accelerating PROTAC library synthesis and reducing reaction times.
